An In-depth Technical Guide to 2'-O-Methoxyethyl-5-Methyluridine-3'-Phosphoramidite: A Cornerstone of Oligonucleotide Therapeutics
An In-depth Technical Guide to 2'-O-Methoxyethyl-5-Methyluridine-3'-Phosphoramidite: A Cornerstone of Oligonucleotide Therapeutics
Executive Summary: The advent of chemically modified nucleotides has revolutionized the field of oligonucleotide-based therapeutics. Among the most impactful "second-generation" modifications is the 2'-O-methoxyethyl (2'-O-MOE) group, which imparts a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile.[1][2][] This guide provides a comprehensive technical overview of 5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite, a critical building block for the synthesis of antisense oligonucleotides (ASOs) and other therapeutic nucleic acids. We will delve into its chemical structure, physicochemical properties, the specific roles of its constituent parts, and its application in solid-phase oligonucleotide synthesis, providing field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The Significance of 2'-O-MOE Modification in Modern Therapeutics
Unmodified oligonucleotides face significant hurdles as therapeutic agents, primarily due to their rapid degradation by cellular nucleases. The development of chemical modifications has been pivotal in overcoming these limitations. The 2'-O-methoxyethyl (2'-O-MOE) modification, along with others like 2'-O-methyl (2'-OMe) and 2'-Fluoro (2'-F), represents a major advancement in the field, leading to the development of several FDA-approved drugs.[4][5][6]
The 2'-O-MOE modification, in particular, offers a superior balance of properties:
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Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester backbone from enzymatic degradation.[1][4]
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High Binding Affinity: The modification pre-organizes the sugar pucker into a C3'-endo (RNA-like) conformation, which is optimal for binding to complementary RNA targets.[][4] This leads to more stable duplexes and increased potency.
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Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-O-MOE oligonucleotides generally exhibit a more favorable toxicity profile.[7][8]
These attributes have made 2'-O-MOE a cornerstone of ASO technology, particularly in "gapmer" designs. These chimeric oligonucleotides feature a central DNA-like "gap" that supports RNase H-mediated cleavage of the target RNA, flanked by 2'-O-MOE "wings" that provide stability and affinity.[1][7][8] Several approved ASO drugs utilize this powerful chemistry.[4]
Section 2: Chemical Structure and Physicochemical Properties
The formal name for the topic chemical is (2R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite . This structure is optimized for efficient and controlled incorporation into a growing oligonucleotide chain via automated solid-phase synthesis.
Structural Diagram
Caption: The four-step cycle for adding a monomer during synthesis.
Detailed Experimental Protocol
This protocol outlines the key steps for incorporating 2'-O-MOE phosphoramidites.
1. Reagent Preparation:
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Phosphoramidite Solution: Dissolve the 2'-O-MOE-5MeU-3'-phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of high purity (<30 ppm water).
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Activator Solution: Prepare a solution of a suitable activator, such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile (e.g., 0.25 M DCI). [9]DCI is often recommended for its high solubility and efficacy. [9] 2. Synthesis Cycle Parameters:
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Detritylation: Use 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
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Coupling: This is the most critical step. A longer coupling time is generally required for the bulkier 2'-O-MOE amidites compared to standard DNA amidites.
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Recommended Coupling Time: A 6-minute coupling time is a good starting point. [10][9]Some protocols may extend this to 15 minutes to ensure high efficiency. [11] * Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. [1]* Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups. [1]* Oxidation: Use a standard iodine/water/pyridine solution to oxidize the unstable phosphite triester to the more stable phosphate triester.
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3. Cleavage and Deprotection:
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After synthesis completion, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.
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Standard Reagent: A mixture of ammonium hydroxide and methylamine (AMA) at a 1:1 ratio is highly effective. [1]* Procedure: Heat the solid support with the AMA solution at 65°C for 10-15 minutes for rapid deprotection. [1]* Caution: If using base-protecting groups that are sensitive to methylamine, deprotection with concentrated ammonium hydroxide alone may be necessary. [1] 4. Purification and Analysis:
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The crude oligonucleotide product should be purified, typically by reverse-phase HPLC.
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Analysis of the final product for purity and identity is performed using techniques like HPLC and mass spectrometry. A successful synthesis will show a major peak corresponding to the full-length product. [9]
Synthesis Parameter Recommendations
| Parameter | Recommendation | Rationale / Source |
| Activator | 4,5-Dicyanoimidazole (DCI) | Less acidic, highly soluble, and effective for sterically hindered amidites. [9] |
| Amidite Conc. | 0.1 M in Acetonitrile | Standard concentration for most automated synthesizers. |
| Coupling Time | 6 - 15 minutes | The bulky 2'-O-MOE group requires a longer reaction time to achieve >98% coupling efficiency. [10][9][11] |
| Deprotection | AMA (1:1 NH4OH/MeNH2) | Rapid and efficient removal of cyanoethyl and base protecting groups. [1] |
Section 5: Impact on Oligonucleotide Properties and Therapeutic Success
The incorporation of 2'-O-MOE-5MeU provides a predictable and highly beneficial impact on the final oligonucleotide's properties.
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Enhanced Binding Affinity (Tm): The 2'-O-MOE modification significantly increases the melting temperature (Tm) of the oligonucleotide duplex when bound to its RNA target. This increase is additive with each incorporation.
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Quantitative Impact: Each 2'-O-MOE modification increases the Tm by approximately 0.9 to 1.6 °C . [4]* Superior Nuclease Resistance: Oligonucleotides containing 2'-O-MOE modifications show dramatically increased stability in biological fluids compared to unmodified DNA or RNA. [4][5]This is a primary reason for their improved pharmacokinetic properties and extended half-life in tissues. [1][8]* Favorable Therapeutic Profile: The combination of high target affinity, metabolic stability, and reduced non-specific protein binding contributes to a favorable safety and toxicity profile. [7][12]This has been validated by the success of numerous 2'-O-MOE-containing ASOs in clinical trials and as approved medicines. [4][8] Examples of FDA-Approved Drugs Utilizing 2'-O-MOE Chemistry:
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Nusinersen (Spinraza®): An ASO used to treat spinal muscular atrophy. It is an 18-mer where all nucleotides contain a 2'-O-MOE modification. [13]* Inotersen (Tegsedi®): A 2'-O-MOE "gapmer" ASO for the treatment of hereditary transthyretin-mediated amyloidosis.
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Volanesorsen (Waylivra®): A second-generation 2'-O-MOE chimeric ASO designed to reduce the production of apolipoprotein C-III. [6]
Section 6: Conclusion
5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite is more than just a chemical reagent; it is a key enabling technology in the field of nucleic acid therapeutics. Its rational design provides a powerful tool for creating oligonucleotides with the essential properties of high target affinity, robust in vivo stability, and a well-established safety profile. The continued success of ASO drugs based on this chemistry underscores its importance and provides a solid foundation for the development of future genetic medicines. A thorough understanding of its properties and application in synthesis is crucial for any professional working at the cutting edge of drug discovery and development.
References
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Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. National Center for Biotechnology Information. [Link]
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2'-MOE Phosphoramidites for RNA Synthesis. Glen Research. [Link]
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2'-OMe Phosphoramidites for RNA Synthesis. Glen Research. [Link]
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2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]
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Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Glen Research. [Link]
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FDA-Approved Oligonucleotide Therapies in 2017. National Center for Biotechnology Information. [Link]
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A Collection of Approved Antisense Therapeutic Drugs 2024. Bio-Synthesis Inc. [Link]
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Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Taylor & Francis Online. [Link]
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Modifications Increasing Duplex Stability. biomers.net. [Link]
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DMT-2'-O-MOE-T-CE-Phosphoramidite. Syd Labs. [Link]
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Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]
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A-2'-MOE-Phosphoramidite. Glen Research. [Link]
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